Methyl 4-(2-aminophenyl)butanoate
Description
Methyl 4-(2-aminophenyl)butanoate is an aromatic ester featuring a butanoate backbone esterified to a methyl group and substituted with a 2-aminophenyl moiety.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-(2-aminophenyl)butanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8,12H2,1H3 |
InChI Key |
RPKRGKMXEAFIOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Para vs. Ortho Substitution
- Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6) Structure: Differs in the amino group’s position (para vs. ortho). Its electronic structure may favor resonance stabilization, altering reactivity in electrophilic aromatic substitution compared to the ortho isomer . Applications: Used in polymer and pharmaceutical intermediates due to its stability .
- Methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6) Structure: Shorter carbon chain (acetate vs. butanoate) with the amino group in the ortho position. Properties: The shorter chain reduces lipophilicity (LogP ≈ 1.5 vs. ~2.5 for butanoate derivatives), impacting membrane permeability in biological systems. The ortho-amino group may introduce steric hindrance, affecting coupling reactions .
Functional Group Variations
- Methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃) Structure: Replaces the 2-aminophenyl group with a hydroxyimino (-NOH) moiety. Properties: The hydroxyimino group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, it reduces aromatic conjugation, shifting UV-Vis absorption maxima compared to aryl-substituted analogs .
- Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a) Structure: Features a cyano group and methoxy-substituted phenyl ring. Properties: The electron-withdrawing cyano group enhances electrophilic reactivity, while the methoxy group donates electrons, creating a push-pull electronic effect. This compound’s HRMS (ES+) data (theoretical vs. experimental mass accuracy <1 ppm) validate its structural integrity .
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Methyl 4-(2-aminophenyl)butanoate | C₁₁H₁₅NO₂ | 193.24 (estimated) | Ortho-amino, butanoate ester | Moderate lipophilicity; potential H-bonding |
| Methyl 4-(4-aminophenyl)butanoate | C₁₁H₁₅NO₂ | 193.24 | Para-amino, butanoate ester | Higher symmetry; enhanced thermal stability |
| Methyl 2-(2-aminophenyl)acetate | C₉H₁₁NO₂ | 165.19 | Ortho-amino, acetate ester | Reduced steric bulk; higher aqueous solubility |
| Ethyl 4-(2-fluorophenyl)butanoate | C₁₂H₁₅FO₂ | 224.25 | Fluorine substituent | Electron-withdrawing; altered NMR shifts (¹H δ ~7.2–7.5 ppm for aromatic F coupling) |
Preparation Methods
Reduction of Methyl 4-(2-Nitrophenyl)Butanoate
The most widely documented route involves catalytic hydrogenation of the nitro precursor, methyl 4-(2-nitrophenyl)butanoate. Palladium on carbon (Pd/C) under hydrogen gas facilitates the reduction of the nitro group to an amine.
In a representative procedure, a suspension of methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) and 10% Pd/C (1.0 g) in methanol (40 mL) was stirred under H₂ for 3 hours. Filtration through Celite and solvent evaporation yielded methyl 4-(4-aminophenyl)butanoate with 88% yield. Adapting this protocol for the ortho-isomer would require substituting the para-nitro precursor with methyl 4-(2-nitrophenyl)butanoate.
Critical Parameters :
Iron-Mediated Reduction
Alternative reductions using iron powder and ferrous sulfate in aqueous methanol offer cost-effective scalability. For the para-isomer, refluxing methyl 4-(4-nitrophenyl)butanoate with Fe powder (34.0 g) and FeSO₄·7H₂O (11.71 g) in methanol/water (2:1) for 6 hours achieved full conversion. The ortho-analog would follow analogous conditions, though reaction monitoring is essential to prevent over-reduction.
Direct Esterification of 4-(2-Aminophenyl)Butanoic Acid
Acid-Catalyzed Esterification
Esterification of 4-(2-aminophenyl)butanoic acid with methanol, catalyzed by sulfuric acid, is a straightforward single-step method.
In a reported protocol, 4-(4-aminophenyl)butyric acid (2.00 g, 11.2 mmol) was refluxed in methanol (50 mL) with concentrated H₂SO₄ (1 mL) for 1.5 hours. Distilling excess methanol, followed by neutralization with NH₄OH, yielded methyl 4-(4-aminophenyl)butanoate with 96% yield. Substituting the starting acid with 4-(2-aminophenyl)butanoic acid (available as a raw material) would directly yield the target compound.
Reaction Conditions :
Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) activates the carboxylic acid for esterification, enabling milder conditions. For the para-isomer, treating 4-(4-aminophenyl)butanoic acid (0.92 g, 5.13 mmol) with SOCl₂ (1.9 mL, 25.7 mmol) in methanol at 80°C for 16 hours afforded a 70% yield. This method avoids strong acid use, making it suitable for acid-sensitive substrates.
Reductive Amination of Keto Intermediates
Synthesis via γ-Keto Esters
A less conventional route involves reductive amination of methyl 4-(2-nitrophenyl)-γ-ketobutanoate. Hydrogenation of the nitro group concurrently reduces the ketone to an amine, though this method risks over-reduction to secondary amines.
No direct data exists for the ortho-isomer, but analogous para-substituted systems use Pd/C or Raney Ni under H₂. Optimizing pressure (1–3 atm) and temperature (25–50°C) could enhance selectivity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Hydrogenation Kinetics
The rate of nitro group reduction depends on catalyst dispersion and H₂ pressure. Pd/C’s high surface area ensures rapid kinetics, but substituting with PtO₂ may improve selectivity for sterically hindered ortho-substrates.
Q & A
Q. What are the common synthesis routes for Methyl 4-(2-aminophenyl)butanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via catalytic hydrogenation of its nitro precursor, Methyl 4-(2-nitrophenyl)butanoate , using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas. Alternative routes include reductive amination of the corresponding ketone intermediate. Key factors affecting yield include:
- Catalyst loading : Higher Pd/C concentrations (5-10%) improve reduction efficiency but may increase side reactions .
- Temperature : Optimal hydrogenation occurs at 40–60°C; excessive heat degrades the amine group.
- Solvent polarity : Methanol or ethanol enhances solubility of intermediates compared to non-polar solvents.
Q. What analytical methods are recommended for characterizing this compound purity?
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to resolve amine-related impurities .
- NMR : Confirm structure via -NMR (δ 6.5–7.2 ppm for aromatic protons, δ 3.6 ppm for methyl ester) and -NMR (carbonyl resonance at ~170 ppm).
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 222.1.
Advanced Research Questions
Q. How can researchers address contradictory spectral data in structural elucidation of this compound derivatives?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The 2-aminophenyl group may exhibit keto-enol tautomerism, altering peak splitting patterns. Use deuterated DMSO to stabilize the amine form .
- Impurity interference : Trace solvents (e.g., residual methanol) or byproducts like Methyl 4-(2-nitrophenyl)butanoate (<1%) require rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by rotational barriers in the butanoate chain.
Q. What strategies optimize the compound’s stability in biological assays?
this compound is prone to hydrolysis in aqueous media. Mitigation approaches include:
- Buffering : Use pH 7.4 phosphate buffer to minimize ester hydrolysis.
- Lyophilization : Store lyophilized aliquots at -20°C; reconstitute in DMSO (<5% v/v) for cell-based assays .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the amine for in vivo studies, followed by deprotection post-administration.
Q. How do structural analogs compare in GABAergic activity?
Compared to Methyl 4-aminobutanoate (GABA prodrug), the 2-aminophenyl variant exhibits:
- Reduced blood-brain barrier permeability : LogP ~1.8 vs. 0.5 for the non-aromatic analog, limiting CNS uptake .
- Enhanced metabolic stability : The aromatic ring slows esterase-mediated hydrolysis in plasma (t > 2 hours vs. 30 minutes for Methyl 4-aminobutanoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
